(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate
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Overview
Description
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with various ligands, making it a subject of interest in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate typically involves the coordination of ruthenium with the respective ligands. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield new organometallic compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer and stabilize reaction intermediates .
Biology and Medicine
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound can interact with other molecules through coordination bonds, electron transfer, and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ruthenium-based organometallic complexes with different ligands. Examples include:
- (1R,2R)-2-amino-1,2-diphenylethyl-(4-toluenesulfonyl)amido-(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate .
- Other ruthenium complexes with varying ligand structures .
Uniqueness
What sets (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate apart is its specific combination of ligands, which can impart unique electronic and steric properties, making it particularly effective in certain catalytic and material science applications .
Properties
Molecular Formula |
C36H40BF4N3O2RuS |
---|---|
Molecular Weight |
766.7 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1-5H;;/q-1;;;-1;+2 |
InChI Key |
JXYHWMWYOCFNBE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.C1=CC=NC=C1.[Ru+2] |
Related CAS |
1192483-28-5 1192483-15-0 |
Origin of Product |
United States |
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